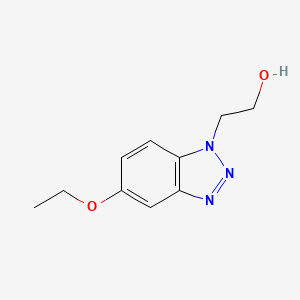

1H-Benzotriazole-1-ethanol, 5-ethoxy-

Beschreibung

1H-Benzotriazole-1-ethanol, 5-ethoxy- is a heterocyclic compound featuring a benzotriazole core substituted with an ethoxy group at position 5 and an ethanol moiety at the 1-position of the triazole ring. This compound is synthesized through multi-step reactions, often involving nitration, reduction, and cyclization (e.g., reduction of 5-ethoxy-2-nitroaniline to 5-ethoxy-ortho-phenylenediamine followed by cyclization with carboxylic acids) . Its structural features, particularly the hydrophobic 5-ethoxy group, enhance biological activity, as seen in related benzothiazole derivatives, where ethoxy substituents improve antibacterial efficacy against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus . Benzotriazole derivatives are widely used as intermediates in organic synthesis and exhibit diverse pharmacological activities, including anti-inflammatory and antimicrobial properties .

Eigenschaften

CAS-Nummer |

94120-18-0 |

|---|---|

Molekularformel |

C10H13N3O2 |

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

2-(5-ethoxybenzotriazol-1-yl)ethanol |

InChI |

InChI=1S/C10H13N3O2/c1-2-15-8-3-4-10-9(7-8)11-12-13(10)5-6-14/h3-4,7,14H,2,5-6H2,1H3 |

InChI-Schlüssel |

QHUUWSJWYYHBSE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC2=C(C=C1)N(N=N2)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1H-Benzotriazole-1-ethanol, 5-ethoxy- typically involves the reaction of benzotriazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1H-Benzotriazole-1-ethanol, 5-ethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Wissenschaftliche Forschungsanwendungen

1H-Benzotriazole-1-ethanol, 5-ethoxy- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants to enhance their performance.

Wirkmechanismus

The mechanism of action of 1H-Benzotriazole-1-ethanol, 5-ethoxy- involves its ability to interact with specific molecular targets, such as enzymes or receptors. The benzotriazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to donate or accept electrons makes it a versatile reagent in redox reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Antibacterial Activity of 5-Substituted Benzothiazole Derivatives

| Substituent (Position 5) | Activity Against S. aureus | Activity Against E. coli | Hydrophobicity (LogP) |

|---|---|---|---|

| Ethoxy | High | Moderate | 2.1 |

| Methoxy | Moderate | Low | 1.5 |

| Chloro | High | Low | 2.8 |

| Unsubstituted | Low | Negligible | 1.0 |

Adapted from Tsemeugne & Nangmo (2021) .

Structural Analogues in Benzimidazole and Benzoxazole Families

- 5-Ethoxy Benzimidazoles: Derivatives like (6-Ethoxy-1H-Benzimidazol-2-Yl)methanol (CAS 889961-14-2) share structural motifs with the target compound but differ in core heterocycle (imidazole vs. triazole). These analogs are explored for antitumor and anti-tubercular activities, though their solubility is lower due to increased hydrophobicity .

- Longer chains (e.g., pentyloxy) may further enhance lipophilicity but reduce synthetic yield .

Table 2: Physicochemical Properties of Selected Benzo-Fused Heterocycles

| Compound | Core Structure | Substituent | LogP | Key Biological Activity |

|---|---|---|---|---|

| 1H-Benzotriazole-1-ethanol, 5-ethoxy- | Benzotriazole | 5-Ethoxy | ~2.2 | Antibacterial |

| 5-Methoxy-1H-benzotriazole | Benzotriazole | 5-Methoxy | ~1.7 | Antioxidant |

| (6-Ethoxy-1H-Benzimidazol-2-Yl)methanol | Benzimidazole | 6-Ethoxy | ~2.5 | Anti-tubercular |

| 5-Pentyloxy-1H-benzotriazole | Benzotriazole | 5-Pentyloxy | ~3.0 | Under investigation |

Data inferred from synthesis and activity trends .

Biologische Aktivität

1H-Benzotriazole-1-ethanol, 5-ethoxy- is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

1H-Benzotriazole-1-ethanol, 5-ethoxy- possesses a unique chemical structure that contributes to its biological activity. The presence of the benzotriazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.

The mechanisms through which 1H-Benzotriazole-1-ethanol, 5-ethoxy- exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.

- Receptor Binding : It may interact with various receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that 1H-Benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of bacteria and fungi. A comparative analysis of different derivatives reveals that modifications in the ethoxy group can enhance antimicrobial efficacy.

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| 1H-Benzotriazole-1-ethanol, 5-ethoxy- | 15 ± 2.0 |

| Benzotriazole (parent compound) | 10 ± 1.5 |

| Modified derivative A | 20 ± 2.5 |

Antioxidant Activity

The antioxidant capacity of 1H-Benzotriazole-1-ethanol, 5-ethoxy- has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated a notable ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 ± 3.0 |

| ABTS | 30 ± 4.0 |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that the compound exhibits selective cytotoxic effects. The results suggest that it may induce apoptosis in cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 ± 2.0 |

| MCF7 (breast) | 20 ± 3.0 |

| Normal Fibroblasts | >100 |

Case Studies

In a recent study examining the effects of benzotriazole derivatives on neurodegenerative diseases, researchers found that the inclusion of an ethoxy group significantly enhanced neuroprotective effects against oxidative damage in neuronal cells. This suggests a potential application in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.